molecular formula C11H14N2O3 B14837884 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid

5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid

Cat. No.: B14837884
M. Wt: 222.24 g/mol
InChI Key: QELFMEAQLZGBOE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-amino-4-methylpyridine, undergoes bromination to introduce a bromine atom at the desired position.

    Acetylation Reaction: The brominated intermediate is then subjected to an acetylation reaction to protect the amino group.

    Oxidation Reaction: The protected intermediate is oxidized to introduce the carboxylic acid functionality.

    Ester Exchange Reaction: Finally, an ester exchange reaction is performed to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-(dimethylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-13(2)10-5-8(11(14)15)9(6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

QELFMEAQLZGBOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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